5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one
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Overview
Description
5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, providing good to excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor activity.
Biological Imaging: Quinazolinones are used as fluorescent probes for biological imaging due to their luminescent properties.
Antifungal and Antioxidant Activities: Some quinazolinone derivatives exhibit significant antifungal and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives can inhibit certain enzymes or receptors involved in cancer cell proliferation . The compound may also interact with cellular pathways that regulate apoptosis and cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as a kinase inhibitor for cancer treatment.
Erlotinib: Another quinazoline-based kinase inhibitor with applications in cancer therapy.
Afatinib: A quinazoline derivative that inhibits multiple receptor tyrosine kinases.
Uniqueness
5-cyclopentyl-2-(isopropylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific structural features, such as the cyclopentyl and isopropylsulfanyl groups. These modifications can enhance its biological activity and selectivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C20H24N2OS |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-3H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C20H24N2OS/c1-12(2)24-20-21-18-15-10-6-5-9-14(15)11-16(13-7-3-4-8-13)17(18)19(23)22-20/h5-6,9-10,12-13,16H,3-4,7-8,11H2,1-2H3,(H,21,22,23) |
InChI Key |
JUEYZSRDJXQDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(C(CC3=CC=CC=C32)C4CCCC4)C(=O)N1 |
Origin of Product |
United States |
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